molecular formula C16H20N2O2 B13735797 N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide

N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide

Cat. No.: B13735797
M. Wt: 272.34 g/mol
InChI Key: BHYGXGAAIXZHEH-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide is a compound that belongs to the class of acetamides. It is characterized by the presence of a 5-methoxyindole moiety linked to a cyclobutylcarboxamide group. This compound is structurally related to melatonin, a hormone secreted by the pineal gland in humans, which plays a crucial role in regulating sleep-wake cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways similar to melatonin.

    Medicine: Investigated for its potential therapeutic effects, such as antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide involves its interaction with melatonin receptors in the body. It binds to these receptors, modulating various physiological processes, including sleep regulation and immune response. The compound may also act as a radical scavenger, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide is unique due to the presence of the cyclobutylcarboxamide group, which may confer distinct pharmacological properties compared to melatonin and other related compounds. This structural difference could result in variations in receptor binding affinity and biological activity .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C16H20N2O2/c1-20-13-5-6-15-14(9-13)12(10-18-15)7-8-17-16(19)11-3-2-4-11/h5-6,9-11,18H,2-4,7-8H2,1H3,(H,17,19)

InChI Key

BHYGXGAAIXZHEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCC3

Origin of Product

United States

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